2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a methylthio group and a thiophen-2-yl-tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the methylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a methylthio group.
Attachment of the thiophen-2-yl-tetrahydro-2H-pyran moiety: This can be done through a series of reactions, including the formation of the tetrahydro-2H-pyran ring and subsequent functionalization with the thiophen-2-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophen and pyran derivatives.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophen and pyran moieties could play a role in binding to these targets, while the benzamide core may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(4-(thiophen-2-yl)benzyl)benzamide: Similar structure but lacks the tetrahydro-2H-pyran ring.
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but lacks the methylthio group.
Uniqueness
2-(methylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-15-6-3-2-5-14(15)17(20)19-13-18(8-10-21-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIYNKDSLZQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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